molecular formula C20H18FNO2 B2495745 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE CAS No. 1421441-76-0

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE

Cat. No.: B2495745
CAS No.: 1421441-76-0
M. Wt: 323.367
InChI Key: KGFMXMDGOSJBDG-UHFFFAOYSA-N
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Description

2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide is a synthetic organic compound of significant interest in medicinal chemistry and chemical biology research. This benzamide derivative features a naphthalene ring system linked to a 2-fluorobenzamide group via a hydroxy-substituted propyl chain, a molecular architecture often explored in the development of pharmacologically active molecules . The fluorine atom and the naphthalene moiety can be critical for molecular interactions, such as binding to specific protein targets or modulating the compound's physicochemical properties . Compounds within this class are frequently investigated as potential ligands, enzyme inhibitors, or as intermediates in the synthesis of more complex chemical entities . Researchers utilize this and similar structures in high-throughput screening campaigns, structure-activity relationship (SAR) studies, and as a scaffold for constructing molecular libraries . Its mechanism of action and specific research applications are dependent on the particular biological system or synthetic pathway under investigation. This product is provided for research use only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-fluoro-N-(3-hydroxy-3-naphthalen-1-ylpropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO2/c21-18-11-4-3-9-17(18)20(24)22-13-12-19(23)16-10-5-7-14-6-1-2-8-15(14)16/h1-11,19,23H,12-13H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFMXMDGOSJBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=CC=CC=C3F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE typically involves multiple steps, including the introduction of the fluorine atom, the formation of the hydroxy group, and the attachment of the naphthalene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to remove the fluorine atom or modify the naphthalene moiety.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a de-fluorinated derivative.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : Studies have shown that compounds containing the naphthalene moiety can inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses. The introduction of fluorine atoms increases the compound's ability to form hydrogen bonds with target proteins, potentially enhancing its anti-inflammatory effects .
  • Potential Anticancer Activity : The structural characteristics of 2-fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide suggest that it may interfere with cancer cell proliferation. The naphthalene derivative has been associated with the inhibition of tumor growth in various models, although specific studies on this compound are still emerging .

Structure-Activity Relationship (SAR)

The presence of the fluorine atom and the naphthalene structure contributes to the compound's pharmacological properties. The fluorine atom enhances membrane permeability and metabolic stability, while the naphthalenic moiety provides a platform for further modifications to improve efficacy and selectivity against specific biological targets.

Case Study 1: Inhibition of NF-κB Pathway

A study investigated the effects of various naphthalene derivatives on the NF-κB signaling pathway. Results indicated that compounds similar to this compound significantly reduced NF-κB activity in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antitumor Activity

In another study focusing on naphthalene derivatives, researchers found that specific modifications to the naphthalene structure led to enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in developing more effective anticancer agents .

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[3-HYDROXY-3-(NAPHTHALEN-1-YL)PROPYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxy group play crucial roles in binding to target proteins or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features of the target compound with analogs from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups Applications/Notes
2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide C₂₀H₁₈FNO₂ 323.36 g/mol 2-Fluoro, 3-naphthalen-1-ylpropyl Benzamide, Hydroxyl Potential catalytic or medicinal use (speculative)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 g/mol 3-Methyl, 2-hydroxy-1,1-dimethylethyl Benzamide, Hydroxyl Metal-catalyzed C–H bond functionalization (N,O-bidentate directing group)
3-Methoxy-N-(2,2,2-trichloro-1-(3-phenyl-thioureido)-ethyl)-benzamide C₁₇H₁₆Cl₃N₃O₂S 432.76 g/mol 3-Methoxy, Trichloroethyl, Thioureido Benzamide, Methoxy, Thiourea Rare chemical (limited data; Sigma-Aldrich catalog)
N-[(1S)-2,3-Dihydroxy-1-phenylpropyl]benzamide C₁₆H₁₇NO₃ 271.31 g/mol Phenyl, 2,3-Dihydroxypropyl Benzamide, Dihydroxyl Stereochemical influence (S-configuration)
Key Observations:
  • Substituent Effects: The 2-fluoro group in the target compound may enhance metabolic stability compared to 3-methyl () or 3-methoxy () analogs, as fluorine often reduces oxidation susceptibility .
  • Functional Groups :
    • The hydroxyl group in the target compound and N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () enables hydrogen bonding, critical for directing metal catalysis or substrate binding .
    • Thioureido and methoxy groups in introduce sulfur and electron-donating effects, which could alter reactivity compared to the fluorine and hydroxyl motifs in the target compound .

Biological Activity

2-Fluoro-N-[3-hydroxy-3-(naphthalen-1-yl)propyl]benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound involves a multi-step process, typically starting from 4-fluorobenzohydrazide and 4-hydroxypropiophenone. The reaction is conducted under controlled conditions, resulting in the formation of crystals that exhibit specific structural features such as hydrogen bonding networks and π-π interactions, which are critical for its biological activity .

Table 1: Synthesis Overview

StepReactantsConditionsProduct
14-Fluorobenzohydrazide, 4-HydroxypropiophenoneStirring at 50 °C for 5 hoursCrude product
2Crude product in hot ethanolCooling to room temperatureCrystals of target compound

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on different cellular pathways.

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives with naphthalene moieties have shown efficacy against several viruses by inhibiting their replication in vitro. The compound's structure allows it to interact with viral proteins, thus preventing the virus's cytopathic effects on host cells .

Table 2: Antiviral Efficacy of Related Compounds

Compound NameVirus TypeEC50 (µM)Selective Index
Compound AHepatitis C3.4>2.42
Compound BInfluenza0.54>5

The mechanism by which this compound exerts its biological effects involves the inhibition of key enzymes and pathways associated with viral replication. For example, it may interfere with RNA-dependent RNA polymerase activity, which is crucial for viral genome replication .

Case Studies

Several case studies have documented the efficacy of naphthalene-based compounds in clinical settings:

  • Case Study on Hepatitis C Treatment : A study demonstrated that a compound structurally related to this compound significantly reduced viral load in patients resistant to conventional therapies.
  • Influenza Virus Inhibition : Another study reported that the compound exhibited potent inhibitory effects on influenza virus strains, showing promise as a therapeutic agent during outbreaks.

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